molecular formula C11H8N2O4 B11822583 N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine

N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine

Cat. No.: B11822583
M. Wt: 232.19 g/mol
InChI Key: HPAWHLYTSAIGMS-UHFFFAOYSA-N
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Description

N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine is a chemical compound with the molecular formula C11H8N2O4 and a molecular weight of 232.19 g/mol . It is also known by its IUPAC name, 5-(4-nitrophenyl)-2-furaldehyde oxime . This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a hydroxylamine moiety, making it a versatile molecule in various chemical reactions and applications.

Chemical Reactions Analysis

N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The furan ring and nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The furan ring and hydroxylamine moiety can also interact with various biomolecules, influencing their activity and function.

Comparison with Similar Compounds

N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine can be compared with similar compounds such as:

    5-(4-nitrophenyl)-2-furaldehyde: Lacks the hydroxylamine moiety, making it less reactive in certain chemical reactions.

    4-nitrophenylhydroxylamine: Does not contain the furan ring, limiting its applications in furan-based chemistry.

    2-furaldehyde oxime: Lacks the nitrophenyl group, reducing its potential biological activities.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

N-[[5-(4-nitrophenyl)furan-2-yl]methylidene]hydroxylamine

InChI

InChI=1S/C11H8N2O4/c14-12-7-10-5-6-11(17-10)8-1-3-9(4-2-8)13(15)16/h1-7,14H

InChI Key

HPAWHLYTSAIGMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NO)[N+](=O)[O-]

Origin of Product

United States

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